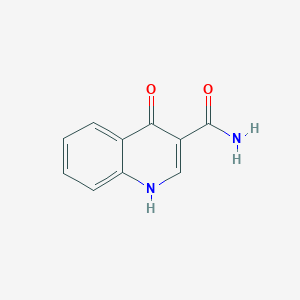

4-Oxo-1,4-dihydroquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWACBLSANHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Oxo 1,4 Dihydroquinoline 3 Carboxamide Analogues

Impact of Substituents on Molecular Recognition and Biological Binding

The biological activity of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) ring system and the carboxamide moiety. nih.govucl.ac.be These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition and binding to target proteins. ucl.ac.benih.gov

Aromatic Ring Substitutions and Electronic Effects

Substitutions on the benzo portion of the quinoline ring play a significant role in modulating biological activity. For instance, in a series of analogues targeting the CB2 cannabinoid receptor, the position of a methoxy (B1213986) group was found to be critical; a 7-methoxy quinolone was significantly more active than its 5-methoxy counterpart. nih.gov This highlights the importance of the substituent's location in achieving optimal interaction with the receptor's binding pocket.

Furthermore, the electronic nature of the substituents can have a profound impact. SAR studies on quinoline-3-carboxamides (B1200007) as potential inhibitors of the ATM kinase revealed that the presence of an electron-donating group on the carboxamide's N-phenyl ring was important for cytotoxic activity. researchgate.netnih.gov Specifically, a methoxy group at the para position of the N-phenyl ring resulted in the most potent compound in the series. mdpi.com This suggests that electron-donating substituents enhance the molecule's ability to interact with the target kinase. researchgate.netnih.gov Conversely, in other contexts like acetylcholinesterase (AChE) inhibition, electron-withdrawing groups on the quinoline ring were found to be more effective than electron-donating groups. arabjchem.org

The introduction of substituents at the C2 position of the quinoline ring has also been explored. However, studies on CB2 receptor ligands showed that adding a methyl or phenyl group at this position led to a drastic reduction in binding affinity. ucl.ac.be This indicates that the C2 position is likely involved in unfavorable steric interactions within the CB2 binding site. ucl.ac.be

Influence of Carboxamide Substituents

The substituent attached to the carboxamide nitrogen at the C3 position is a key determinant of biological activity and selectivity. ucl.ac.benih.gov The nature of this group can significantly alter the compound's interaction with its target.

In the context of antimalarial activity, the C3-carboxamide itself is crucial. Replacing the 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxamide group abolished activity, indicating a strict requirement for the ester in that specific series. nih.gov

For CB2 receptor ligands, a wide variety of aliphatic and aromatic groups have been investigated. ucl.ac.benih.gov The structure of the N-substituent on the carboxamide is critical for affinity and selectivity. For example, specific N-aryl and N-alkyl substituents have been shown to impart high affinity for the CB2 receptor. ucl.ac.be

In a series of anti-inflammatory agents, N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated. nih.gov The substitution pattern on this N-phenyl ring was found to be critical for activity, with a specific derivative, 13a , showing significant inhibition of pro-inflammatory cytokines. nih.gov

The following table summarizes the effect of various substituents at the C3-carboxamide position on the activity of this compound analogues against different targets.

| Target | C3-Carboxamide Substituent | Effect on Activity | Reference |

| Plasmodium falciparum | Carboxylic Acid or Carboxamide | Abolished activity compared to ester | nih.gov |

| Cannabinoid Receptor 2 (CB2) | N-(1-(1,2,3,4-tetrahydronaphthyl)) | High affinity | ucl.ac.be |

| Pro-inflammatory Cytokines | N-phenyl (specifically in compound 13a ) | Significant inhibition | nih.gov |

Effects of N-Substitutions on Activity Profiles

The substituent at the N1 position of the quinoline ring is another critical site for modification that profoundly influences the activity profile of these compounds. ucl.ac.be This position is often targeted to enhance potency and selectivity.

In the development of CB2 receptor ligands, a series of compounds with various substituents at the N1 position were synthesized. ucl.ac.be Among the tested alkyl chains, an n-pentyl chain provided the highest CB2 affinity. ucl.ac.be Replacing this optimal alkyl chain with a benzyl (B1604629) group or a substituted benzyl group resulted in a significant reduction in CB2 affinity. ucl.ac.be This demonstrates a clear preference for a specific lipophilic alkyl chain at the N1 position for potent CB2 receptor binding.

For a series of negative allosteric modulators of the mGlu2 receptor, the N1 position was occupied by an aryl group. nih.gov This design choice was part of a strategy to morph a known quinoline chemotype into a new series with the desired activity. nih.gov

The table below illustrates the impact of different N1-substituents on the CB2 receptor binding affinity.

| N1-Substituent | CB2 Affinity (Ki) | Reference |

| n-Pentyl | 154 nM | ucl.ac.be |

| Benzyl | 656 nM | ucl.ac.be |

| Benzyl with Chlorine | 1120 nM | ucl.ac.be |

| Benzyl with Bromine | 966 nM | ucl.ac.be |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound derivatives is crucial for their biological activity. The relative orientation of the quinoline core, the C3-carboxamide group, and the N1-substituent dictates how the molecule fits into its biological target.

The planarity of the core structure is a notable feature. A related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, was found to have a nearly planar conformation. nih.gov This planarity is often important for interactions, such as π-π stacking with aromatic residues in a binding site. arabjchem.org An intramolecular hydrogen bond between the amide NH and the 4-oxo group helps to stabilize this planar conformation. nih.gov

In the crystalline phase, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related, can adopt different conformations regarding the carbonyl and sulfo groups relative to the benzothiazine plane. mdpi.com This conformational variability was found to correlate with their analgesic and anti-inflammatory activity, suggesting that a specific conformation is required for optimal biological effect. mdpi.com The bioactive conformation is the specific shape a molecule adopts when it binds to its target, and understanding this is key to rational drug design.

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For the this compound class, several pharmacophore models have been developed to guide the design of new, more potent and selective compounds. researchgate.net

For inhibitors of Axl kinase, a six-point pharmacophore hypothesis (AAHRRR_1) was developed. researchgate.net This model consists of:

Two hydrogen bond acceptor features.

One hydrophobic feature.

Three aromatic ring features. researchgate.net

This model successfully guided the identification of potent inhibitors. researchgate.net

In the context of cannabinoid receptor ligands, the pharmacophore is generally understood to require certain structural elements. These include an N-alkyl or benzyl group at position 1 and an aliphatic or aromatic carboxamide group at position 3. nih.gov Molecular modeling studies of a potent CB2 agonist from this class showed that it interacts with the receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions, confirming the key features of the pharmacophore. ucl.ac.benih.gov

Similarly, for inhibitors of poly(ADP-ribose) polymerase (PARP), a general pharmacophore model was used to guide the design of novel inhibitors based on a related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold. nih.gov

Stereoselectivity in Binding Interactions

When a molecule is chiral, its two enantiomers (mirror images) can have different biological activities. This phenomenon, known as stereoselectivity, is a critical aspect of the SAR of this compound derivatives.

In the development of CB2 receptor ligands, optically active derivatives showed significant stereoselectivity in their binding. ucl.ac.be For example, the (+)-enantiomer of N-(1-(1,2,3,4-tetrahydronaphthyl))-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide displayed a much higher affinity for the CB2 receptor than its (-)-enantiomer. ucl.ac.be The eutomer (the more active enantiomer) had about a 10-fold higher affinity than the distomer (the less active enantiomer). ucl.ac.be This indicates that the three-dimensional arrangement of the atoms is crucial for a precise fit into the chiral binding pocket of the CB2 receptor.

The following table presents the binding affinities of the enantiomers of a selected this compound derivative for the human CB2 receptor, illustrating the principle of stereoselectivity.

| Compound | Enantiomer | CB2 Affinity (Ki) | Reference |

| N-(1-(1,2,3,4-tetrahydronaphthyl))-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide | (+) | 41.7 nM | ucl.ac.be |

| N-(1-(1,2,3,4-tetrahydronaphthyl))-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide | (-) | 1010 nM | ucl.ac.be |

This pronounced difference in affinity underscores the importance of considering stereochemistry in the design and development of therapeutic agents based on this scaffold.

Molecular Mechanisms of Action of 4 Oxo 1,4 Dihydroquinoline 3 Carboxamide and Its Analogues

Ligand-Target Interactions: Molecular Recognition Principles

The biological activity of 4-oxo-1,4-dihydroquinoline-3-carboxamide and its analogues stems from their ability to bind with high affinity and selectivity to specific proteins, including enzymes and receptors. The core structure, featuring a quinoline (B57606) ring with a keto group at position 4 and a carboxamide group at position 3, serves as a foundational framework for these interactions. Modifications at various positions on this scaffold allow for the fine-tuning of binding affinity and functional activity towards different targets. For instance, substitutions on the carboxamide nitrogen, the quinoline nitrogen (position 1), and at other positions on the quinoline ring (such as C6) are crucial for determining target selectivity and potency. nih.govucl.ac.be Molecular modeling studies have shown that these interactions are often governed by a combination of hydrogen bonds and hydrophobic or aromatic interactions with the target protein's binding site. biosynth.com

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Axl Kinase: A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides have been developed as highly potent and selective inhibitors of Axl kinase, a receptor tyrosine kinase involved in cancer progression and metastasis. ucl.ac.benih.gov One of the most promising compounds from this series, designated 9im, binds tightly to the Axl protein and potently inhibits its kinase function. ucl.ac.be This inhibition blocks downstream signaling pathways that promote cancer cell migration and invasion. The high selectivity of compound 9im was demonstrated by its significantly lower potency against a large panel of other wild-type kinases, indicating a specific and targeted mechanism of action. ucl.ac.be

BACE-1: In the context of Alzheimer's disease, a series of 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives have been reported as inhibitors of β-secretase (BACE-1), a key enzyme in the production of amyloid-β peptides. researchgate.net Docking studies supported the design of these inhibitors, leading to the synthesis and in vitro evaluation of a small library of compounds. researchgate.net

Topoisomerase II: While direct inhibition of topoisomerase II by this compound itself is not extensively documented, the broader class of 4-oxoquinolines has been suggested to exhibit anticancer activity through this mechanism. bldpharm.com This action is analogous to that of quinolone antibacterial agents, which target bacterial DNA topoisomerases. The inhibition of mammalian topoisomerase II, a critical enzyme for DNA replication and chromosome organization, is a known mechanism for many established anticancer drugs. bldpharm.com

Table 1: Enzyme Inhibitory Activity of this compound Analogues

| Compound/Derivative | Target Enzyme | Activity |

|---|---|---|

| Compound 9im | Axl Kinase | Kd = 2.7 nM; IC50 = 4.0 nM ucl.ac.be |

| Compound 14e | BACE-1 | IC50 = 1.89 μM researchgate.net |

Analogues of this compound are also known to interact with and modulate the function of important receptors and regulatory proteins.

Cannabinoid Receptors: A significant body of research has focused on this compound derivatives as modulators of cannabinoid receptors. biosynth.com Specifically, these compounds have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for therapies related to pain and inflammation. nih.govbiosynth.com The selectivity for CB2 over the psychoactive CB1 receptor is a key feature of these derivatives. biosynth.com Functional assays, such as [³⁵S]-GTPγS binding, have confirmed that these compounds behave as agonists, activating the CB2 receptor. biosynth.com Molecular modeling of one such derivative, compound 30, revealed that its interaction with the CB2 receptor is mediated through a combination of hydrogen bonds and aromatic/hydrophobic interactions. biosynth.com

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A notable derivative, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as Ivacaftor (VX-770), was identified as a potent potentiator of the CFTR protein. researchgate.net CFTR is an ion channel, and its dysfunction causes cystic fibrosis. Ivacaftor was discovered through high-throughput screening and extensive structure-activity relationship (SAR) studies. researchgate.net It functions by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel is open, thereby enhancing chloride ion transport. nih.gov

Table 2: Receptor and Protein Modulatory Activity of this compound Analogues

| Compound/Derivative | Target Receptor/Protein | Activity/Affinity |

|---|---|---|

| Derivatives 28-30, 32R | Cannabinoid Receptor 2 (CB2) | Selective Agonists biosynth.com |

| Ivacaftor (VX-770) | CFTR | Potentiator researchgate.net |

The modulation of ion channels is a key mechanism for certain this compound analogues. The most prominent example is the action of Ivacaftor (VX-770) on the CFTR protein. CFTR is a ligand-gated chloride ion channel, and Ivacaftor acts as a potentiator, meaning it enhances the channel's gating function to allow for increased flow of chloride ions across the cell membrane. researchgate.netnih.gov Additionally, some sulfamoyl-4-oxoquinoline-3-carboxamides have been developed as correctors of defective gating in the ∆F508-CFTR chloride channel, with one derivative found to be particularly effective.

Cellular Pathway Interferences

By interacting with specific molecular targets, this compound analogues can interfere with various cellular signaling pathways, leading to significant physiological outcomes, particularly in the context of cancer and inflammation.

Inhibition of Pro-Cancer Pathways: The Axl kinase-inhibiting derivatives potently suppress the TGF-β1-induced epithelial-mesenchymal transition (EMT), a key pathway involved in cancer metastasis. ucl.ac.be This leads to a reduction in the migration and invasion of breast cancer cells in vitro. ucl.ac.be More recently, new proapoptotic quinolone-3-carboxamide derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov

Inhibition of Inflammatory Pathways: Certain 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have demonstrated significant anti-inflammatory activity. One such derivative, 13a, was found to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. researchgate.net This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. researchgate.net

The anticancer effects of many this compound derivatives are mediated through the induction of apoptosis, or programmed cell death.

Recent studies on novel quinolone-3-carboxamide derivatives designed as VEGFR-2 inhibitors have elucidated a clear proapoptotic mechanism. nih.gov One of the most active compounds, 10i, was shown to significantly increase the populations of both early and late apoptotic hepatocellular carcinoma (HepG2) cells. nih.gov Mechanistically, this was associated with an increase in the expression of the pro-apoptotic protein Bax and the executioner caspase, Caspase-7. nih.gov This indicates that the apoptotic cascade is activated, leading to the systematic dismantling of the cancer cell.

In addition to inducing apoptosis, interference with the cell cycle is another key mechanism of the anticancer activity of these compounds. The progression of cells through the cell cycle is a tightly regulated process, and its disruption can halt proliferation and lead to cell death.

Inhibition of Cell Proliferation Pathways

The anticancer potential of this compound and its analogues is significantly attributed to their ability to interfere with various signaling pathways that are crucial for cell proliferation. These compounds have been shown to inhibit key enzymes and disrupt signaling cascades that are often dysregulated in cancer.

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs). For instance, certain this compound derivatives have been identified as potent inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer metastasis and drug resistance. One such derivative, designated as 9im, demonstrated a strong binding affinity to the Axl protein and effectively inhibited its kinase function, which in turn suppressed the migration and invasion of breast cancer cells. Similarly, analogues incorporating a 4-(2-fluorophenoxy)quinoline moiety have been synthesized and found to be potent inhibitors of c-Met kinase, another RTK involved in tumor growth and progression. nih.govnih.gov Compounds like 21c and 33 from these series exhibited strong inhibitory activity against c-Met kinase with IC50 values in the nanomolar range. nih.govacs.org

Another significant pathway targeted by this class of compounds is the topoisomerase II-mediated DNA replication process. Some 4-oxoquinoline-3-carboxamide derivatives have been suggested to function as topoisomerase II inhibitors, which is a mechanism shared by established anticancer drugs. researchgate.net By intercalating into DNA and inhibiting this enzyme, these compounds can prevent the necessary breaks and resealing of the DNA strands required for replication, leading to cell cycle arrest and apoptosis. researchgate.net

Furthermore, analogues of this compound, such as Tasquinimod, have been shown to disrupt critical transcriptional signaling pathways. Tasquinimod acts by allosterically binding to histone deacetylase 4 (HDAC4), which prevents the formation of the HDAC4/NCoR1/HDAC3 complex. This disruption interferes with the transcriptional activation of hypoxia-inducible factor-1α (HIF-1α) and represses myocyte enhancer factor-2 (MEF-2) target genes, which are essential for the survival of tumor cells in the challenging tumor microenvironment. nih.gov

Some derivatives have also been found to induce cell death through mechanisms independent of the p53 tumor suppressor protein. For example, certain water-soluble 4-quinolone-3-carboxamides trigger apoptosis in colorectal cancer cells by inducing the accumulation of reactive oxygen species (ROS). ucl.ac.be This ROS-mediated cell death provides an alternative therapeutic strategy, particularly for cancers with mutated or non-functional p53.

The table below summarizes the inhibitory activities of various this compound analogues on different cell proliferation pathways.

| Compound/Analogue Class | Target Pathway/Enzyme | Observed Effect |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., 9im) | Axl kinase | Inhibition of kinase function, suppression of cell migration and invasion. |

| 4-(2-fluorophenoxy)quinoline derivatives with this compound moiety (e.g., 21c) | c-Met kinase | Potent inhibition of c-Met kinase activity. nih.gov |

| 4-Oxoquinoline-3-carboxamide derivatives (e.g., 16b, 17b) | Topoisomerase II | Potential inhibition of enzyme activity, leading to cytotoxicity in cancer cells. researchgate.net |

| Tasquinimod (a quinoline-3-carboxamide (B1254982) analogue) | HDAC4/HIF-1α/MEF-2 signaling | Disruption of transcriptional activation and adaptive survival signaling. nih.gov |

| Water-soluble 4-quinolone-3-carboxamides (e.g., 8k) | ROS accumulation | Induction of p53-independent apoptosis in cancer cells. ucl.ac.be |

Structure-Based Ligand Design Approaches

The development of potent and selective inhibitors based on the this compound scaffold has been significantly aided by structure-based ligand design strategies. These computational techniques leverage the three-dimensional structures of target proteins to design and optimize ligands with improved binding affinity and specificity.

Co-crystallization Studies and Binding Site Analysis

While direct co-crystal structures of this compound with its various biological targets are not widely available in the public domain, binding site analysis has been extensively performed using molecular docking simulations with existing crystal structures of the target proteins.

For example, in the study of Axl kinase inhibitors, researchers utilized the crystal structure of the Axl kinase domain in a complex with a macrocyclic inhibitor (PDB ID: 5U6B) to model the binding of this compound derivatives. researchgate.net These docking studies revealed the probable binding mode and key interactions within the ATP-binding pocket of the kinase. The analysis suggested that the quinolone core likely forms crucial hydrogen bonds and hydrophobic interactions with key residues in the hinge region of the kinase domain, which is a common feature for many kinase inhibitors. researchgate.net

Similarly, for cannabinoid receptor 2 (CB2) agonists, molecular modeling studies have been conducted to understand the interaction of this compound derivatives with the receptor. ucl.ac.be These in silico analyses indicated that the compounds interact with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions, providing a structural basis for their observed affinity and agonist activity. ucl.ac.be The carboxamide group and the substituent at the N-1 position of the quinolone ring were identified as important for these interactions.

Homology Modeling and Virtual Screening Applications

In cases where the experimental crystal structure of a target protein is unavailable, homology modeling has been employed to generate a 3D model based on the amino acid sequence and the known structure of a homologous protein. This approach has been instrumental in guiding the design of ligands for targets like the CB2 receptor, for which high-resolution crystal structures were historically challenging to obtain. ucl.ac.be

Virtual screening has emerged as a powerful tool to identify novel hits from large compound libraries. Both ligand-based and structure-based virtual screening approaches have been applied to the this compound scaffold.

Structure-Based Virtual Screening: This method involves docking large libraries of compounds into the binding site of a target protein. For instance, a virtual screening strategy was used to identify a compound with a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold, structurally related to the quinolone core, as a PI3Kα inhibitor. researchgate.net Subsequent structural modifications based on docking results led to the development of potent and selective inhibitors. researchgate.net Similarly, high-throughput virtual screening of a chemical library against EGFR and HER2 kinases identified novel dual inhibitors. nih.gov

Pharmacophore Modeling: This ligand-based approach uses the 3D chemical features of known active compounds to create a model (pharmacophore) that is then used to screen for new molecules with similar features. A study on this compound derivatives as anticancer agents developed a six-point pharmacophore hypothesis (AAHRRR_1) which included two acceptor features, one hydrophobic feature, and three ring features. researchgate.net This model was then used to build 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models to predict the activity of new analogues. researchgate.net

These computational approaches, including docking, homology modeling, and virtual screening, have proven to be invaluable in the rational design and optimization of this compound derivatives as targeted therapeutic agents.

Computational and Theoretical Investigations of 4 Oxo 1,4 Dihydroquinoline 3 Carboxamide

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the spectroscopic behavior of 4-oxo-1,4-dihydroquinoline-3-carboxamide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's structure and energetics with high accuracy. malariaworld.org

The electronic structure of a molecule is key to its reactivity. Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic attack), while the LUMO is the orbital that is most likely to accept an electron (electrophilic attack). nih.gov

Table 1: Key Electronic Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. nih.gov |

Spectroscopic Property Predictions (e.g., NMR, IR)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for validating experimental findings. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. For a derivative, 7-chloro-1-cyclopropyl-N-(1-carboxyethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide, experimental Fourier-transform infrared (FT-IR) spectroscopy has identified key vibrational bands. sid.ir These experimental values serve as a benchmark for validating computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. sid.ir For the aforementioned derivative, the ¹H NMR spectrum showed characteristic signals for the aromatic protons, the NH proton, and the cyclopropyl (B3062369) group. sid.ir

Table 2: Experimental Spectroscopic Data for a this compound Derivative

| Spectroscopic Method | Key Observations for a Derivative sid.ir |

|---|---|

| FT-IR (ν/cm⁻¹) | 3283 (N-H stretching), 2995 (C-H stretching), 1707 (C=O stretching) |

| ¹H NMR (δ ppm) | 10.30 (s, 1H, NH), 8.64 (s, 1H, CH Aromatic), 8.25 (d, 1H, CH Aromatic), 8.03 (d, 1H, CH Aromatic), 3.49 (m, 1H, CH in cyclopropane) |

Data for 2-(7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)amino aceticacid.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a ligand, such as this compound, binds to a macromolecular target, typically a protein. wjarr.com These simulations provide a three-dimensional view of the binding mode and stability of the ligand-protein complex. Derivatives of this scaffold have been studied as inhibitors of various enzymes, including β-secretase (BACE-1) for Alzheimer's disease and Axl kinase for cancer. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction using a scoring function. wjarr.com For example, docking studies of this compound derivatives against the Axl kinase domain (PDB ID: 5U6B) were performed to understand their binding modes as potential anticancer agents. researchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ucl.ac.be

Following docking, the binding free energy can be calculated more accurately using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA). nih.gov This method provides a more refined estimate of the binding affinity (ΔG bind). researchgate.net In a study of anticancer derivatives, one of the most promising compounds (a derivative labeled 9L) exhibited a strong docking score and favorable binding free energy, indicating a stable interaction with the Axl kinase target. researchgate.net

Table 3: Example of Docking and Binding Free Energy Calculation for a Derivative

| Parameter | Value | Target Protein |

|---|---|---|

| Docking Score | -4.085 kcal/mol | Axl Kinase (5U6B) researchgate.net |

| Binding Free Energy (ΔG bind) | -63.302 kcal/mol | Axl Kinase (5U6B) researchgate.net |

Data for compound 9L, a this compound derivative.

Conformational Sampling and Stability Analysis

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. MD simulations track the movements of atoms, providing insights into the conformational flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. nih.gov For instance, simulations can reveal conformational rearrangements in the ligand upon binding, which can be crucial for its activity. nih.gov Analyzing the trajectory of an MD simulation helps to confirm the stability of the predicted binding mode and key intermolecular interactions, such as hydrogen bonds, throughout the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. malariaworld.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead candidates. nih.gov

For this compound derivatives with anticancer properties, 3D-QSAR models have been developed. researchgate.net These models use molecular fields (e.g., steric and electrostatic) to quantify the structural features of the molecules. A training set of compounds with known activities is used to build the model, which is then validated using a test set of compounds. researchgate.net

Key statistical parameters are used to assess the quality of a QSAR model:

R² (Correlation Coefficient): Measures how well the model fits the training set data.

Q² (Cross-Validation Correlation Coefficient): Measures the predictive power of the model for the test set. researchgate.net

A study on forty-two this compound derivatives generated robust atom-based and field-based 3D-QSAR models for predicting anticancer activity. researchgate.net The statistical significance of these models suggests they are reliable tools for designing future analogues with potentially enhanced potency. researchgate.net

Table 4: Statistical Results of 3D-QSAR Models for Anticancer Derivatives

| Model Type | Statistical Parameter | Value |

|---|---|---|

| Atom-based 3D-QSAR | R² (training set) | 0.8704 researchgate.net |

| Q² (test set) | 0.5715 researchgate.net | |

| Field-based 3D-QSAR | R² (training set) | 0.817 researchgate.net |

| Q² (test set) | 0.5697 researchgate.net |

2D and 3D QSAR Techniques

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. Both 2D and 3D QSAR techniques have been instrumental in guiding the design of novel this compound derivatives, particularly in the context of developing anticancer agents. researchgate.net

In one such study focusing on derivatives as Axl kinase inhibitors, 3D-QSAR models were developed to understand the structural requirements for high potency. Using the PHASE module, researchers generated a six-point pharmacophore hypothesis, designated AAHRRR_1, which was identified as the best model. researchgate.net This model comprises two hydrogen bond acceptor features, one hydrophobic feature, and three aromatic ring features. researchgate.net

The robustness of these models is evaluated using statistical metrics. For an atom-based 3D-QSAR model, a strong correlation was observed, with a training set correlation coefficient (R²) of 0.8704 and a test set cross-validation coefficient (Q²) of 0.5715. A field-based 3D-QSAR model also showed good statistical significance, with an R² of 0.817 and a Q² of 0.5697. researchgate.net These values indicate that the models have strong predictive power for designing future analogues with enhanced activity. researchgate.net The goal of these QSAR studies is to create a mathematical relationship that can predict the efficacy of new compounds, thereby streamlining the drug discovery process. picb.ac.cn

Table 1: 3D-QSAR Model Statistical Data for this compound Derivatives researchgate.net

| QSAR Model Type | Training Set (R²) | Test Set (Q²) | Best Pharmacophore Hypothesis |

|---|---|---|---|

| Atom-Based 3D-QSAR | 0.8704 | 0.5715 | AAHRRR_1 (2 Acceptors, 1 Hydrophobic, 3 Rings) |

| Field-Based 3D-QSAR | 0.8170 | 0.5697 |

Machine Learning Applications in QSAR

Machine learning (ML) has emerged as a powerful extension of traditional QSAR modeling, capable of handling complex, non-linear relationships within large datasets. picb.ac.cn Several ML algorithms have been applied to QSAR studies of quinoline (B57606) derivatives to create more reliable predictive models. picb.ac.cn These algorithms include k-nearest neighbors (KNN), decision trees (DT), back-propagation neural networks (BPNN), and gradient boosting-based methods. picb.ac.cn

One of the significant challenges in QSAR is the high dimensionality and redundancy of molecular descriptors, which can lead to model instability. picb.ac.cn Machine learning approaches are particularly adept at managing this complexity. For instance, in a study of quinoline derivatives as P-glycoprotein inhibitors, a gradient boosting-based model (CatBoost) demonstrated the highest predictive quality. This model achieved a coefficient of determination (R²) of 95% and a root mean squared error (RMSE) of 0.283, outperforming other ML models. picb.ac.cn The success of such models highlights the ability of machine learning to effectively screen for functional compounds and predict their biological activities based on structural features.

Support vector machines (SVM), another kernel-based machine learning method, have also been popularly used to predict critical properties like blood-brain barrier permeability. nih.gov These applications underscore the growing role of machine learning in refining QSAR models and accelerating the identification of promising drug candidates. picb.ac.cn

In Silico ADMET Predictions (Excluding Experimental Clinical Data)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major reason for the failure of new chemical entities. nih.gov In silico ADMET prediction tools offer a rapid and cost-effective way to assess the druglikeness of compounds like this compound and its derivatives. nih.gov

Web-based tools and specialized software packages such as Qikprop, SwissADME, and admetSAR are frequently used to calculate these properties. researchgate.netnih.govresearchgate.net For derivatives of this compound, ADME properties calculated using the Qikprop utility were found to be within the acceptable range for drug candidates. researchgate.net Furthermore, in silico toxicology assessments predicted that many of these compounds are non-carcinogenic and non-mutagenic (AMES test). researchgate.net

Absorption and Distribution Prediction Models (e.g., Blood-Brain Barrier Permeability)

Computational models are extensively used to predict how a compound will be absorbed and distributed within the body. For orally administered drugs, predicting human oral absorption is key. Studies on this compound derivatives have shown promising results, with predicted human oral absorption values often exceeding 80% for many analogues. researchgate.net

Another crucial distribution parameter, especially for drugs targeting the central nervous system, is blood-brain barrier (BBB) permeability. The ability of a compound to cross the BBB can be predicted computationally, often expressed as a LogBB value (logarithm of the brain-to-plasma concentration ratio). nih.gov In research on derivatives of the parent compound as BACE-1 inhibitors for Alzheimer's disease, a particularly potent analog was noted for its high predicted BBB permeability, a desirable trait for its intended target.

Table 2: Predicted In Silico Absorption and Distribution Properties for this compound Derivatives

| ADME Parameter | Predicted Outcome/Value | Significance | Source |

|---|---|---|---|

| Human Oral Absorption | >80% for most tested derivatives | Indicates good potential for oral bioavailability. | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | High predicted permeability for specific analogues | Essential for drugs targeting the central nervous system. | |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Suggests lower susceptibility to efflux pumps, which can reduce drug efficacy. |

Metabolism and Excretion Pathway Predictions

Predicting the metabolic fate of a compound is essential for understanding its efficacy and potential for toxicity. Computational methods play a significant role in predicting metabolic pathways, primarily by identifying the likely sites of metabolism (SOMs) and the enzymes involved. cam.ac.uk The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. cam.ac.uk

In silico tools like MetaPrint2D-React and others can predict which specific CYP isoforms (e.g., CYP2C9, CYP2C19, CYP3A4) are likely to metabolize a compound. researchgate.net These predictions are based on the molecule's structure and its susceptibility to various metabolic reactions such as oxidation, reduction, and hydrolysis. For the this compound scaffold, molecular docking studies have explored interactions with CYP enzymes, which is the first step in metabolism. researchgate.net

The prediction process involves identifying the most chemically reactive sites on the molecule. For the quinoline core, likely metabolic transformations would involve hydroxylation of the aromatic rings or N-dealkylation if substituents are present on the quinoline nitrogen. The carboxamide group could be subject to hydrolysis. These predictive models provide a map of potential metabolites that could be formed, guiding further experimental studies. While specific metabolic pathway predictions for the parent compound are not extensively published, the methodologies are well-established for related structures. researchgate.netcam.ac.uk

Pre Clinical Investigations and Pharmacological Target Validation Mechanistic Focus

In Vitro Biological Screening and Target Identification

The initial exploration of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has largely been driven by in vitro biological screening to identify its therapeutic potential across different disease areas.

Enzyme Assays and Inhibition Kinetics

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases.

A series of these compounds were designed and synthesized as highly potent inhibitors of Axl kinase, a receptor tyrosine kinase involved in cancer progression and metastasis. One of the most promising compounds, 9im , was found to bind tightly to the Axl protein with a dissociation constant (Kd) of 2.7 nM and potently inhibited its kinase function with an IC50 value of 4.0 nM. This same compound showed significantly less potency against a panel of 403 other wild-type kinases, indicating a degree of selectivity.

In another study, novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were evaluated for their activity against c-Met kinase. A promising compound from this series, compound 33 , was identified as a multitargeted receptor tyrosine kinase inhibitor with a c-Met IC50 value of 0.59 nM. nih.govnih.gov Further modifications led to compound 16 , which also demonstrated potent c-Met kinase inhibition with an IC50 of 1.1 nM. nih.gov

The scaffold has also been investigated for its potential in treating Alzheimer's disease. A series of 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives were evaluated as β-secretase (BACE-1) inhibitors. The most potent analog identified in this series, 14e , exhibited an IC50 of 1.89 μM.

Furthermore, a structure-hopping strategy led to the discovery of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases. The most potent compound, 25 , showed a strong inhibitory effect on wild-type BTK (BTKWT) with an IC50 of 5.3 nM and also inhibited the C481S mutant (BTKC481S) with an IC50 of 39 nM.

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | Inhibition Metric | Value (nM) |

| 9im | Axl Kinase | IC50 | 4.0 |

| 9im | Axl Kinase | Kd | 2.7 |

| Compound 33 | c-Met Kinase | IC50 | 0.59 |

| Compound 16 | c-Met Kinase | IC50 | 1.1 |

| Compound 10m | c-Met Kinase | IC50 | 2.43 |

| Compound 14e | BACE-1 | IC50 | 1890 |

| Compound 25 | BTK (wild-type) | IC50 | 5.3 |

| Compound 25 | BTK (C481S mutant) | IC50 | 39 |

Cell-Based Assays for Mechanistic Understanding

To understand the cellular effects of these compounds, various cell-based assays have been employed, revealing activities related to cell growth, inflammation, and immune response.

Cell Growth Inhibition: The antiproliferative activity of this chemical class has been demonstrated in multiple cancer cell lines. Derivatives of 4-(2-fluorophenoxy)quinoline with a c-Met inhibitory function have shown significant cytotoxicity. For instance, compound 16 was highly effective against HT-29, MKN-45, and A549 cancer cells with IC50 values of 0.08 µM, 0.22 µM, and 0.07 µM, respectively. nih.gov Another derivative, compound 10m , also exhibited potent inhibitory activities against H460, HT-29, and MDA-MB-231 cell lines with IC50 values of 0.14 µM, 0.20 µM, and 0.42 µM. nih.gov The Axl kinase inhibitor 9im was shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells and dose-dependently inhibited the TGF-β1-induced epithelial-mesenchymal transition (EMT).

Cytokine Inhibition: The anti-inflammatory potential of these compounds has been explored by measuring their ability to inhibit the production of pro-inflammatory cytokines. In one study, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated. A lead compound, 13a , was found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in J774A.1, THP-1, and LX-2 cells, acting via inhibition of the NF-κB pathway.

Oxidative Burst Activity: Certain derivatives have shown potent immunomodulatory effects by inhibiting the oxidative burst in phagocytic cells. One analog, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4- dihydroquinoline-3-carboxamide , exhibited highly potent inhibition of the oxidative burst activity of whole blood phagocytes (IC50 <12.5 μg/mL), neutrophils (IC50 <0.1 μg/mL), and macrophages (IC50 <3.1 μg/mL). This same compound also showed a potent inhibitory effect on T-cell proliferation with an IC50 of 3.7 μg/mL.

Table 2: Cell-Based Activity of this compound Derivatives

| Compound | Assay Type | Cell Line / Cell Type | Metric | Value (µM or µg/mL) |

| Compound 16 | Cell Growth Inhibition | HT-29 | IC50 | 0.08 µM |

| Compound 16 | Cell Growth Inhibition | MKN-45 | IC50 | 0.22 µM |

| Compound 16 | Cell Growth Inhibition | A549 | IC50 | 0.07 µM |

| Compound 10m | Cell Growth Inhibition | H460 | IC50 | 0.14 µM |

| Compound 10m | Cell Growth Inhibition | HT-29 | IC50 | 0.20 µM |

| Compound 10m | Cell Growth Inhibition | MDA-MB-231 | IC50 | 0.42 µM |

| Compound 13a | Cytokine Inhibition (IL-6, TNF-α) | J774A.1, THP-1, LX-2 | - | Significant Inhibition |

| Derivative | Oxidative Burst | Whole Blood Phagocytes | IC50 | <12.5 µg/mL |

| Derivative | Oxidative Burst | Neutrophils | IC50 | <0.1 µg/mL |

| Derivative | Oxidative Burst | Macrophages | IC50 | <3.1 µg/mL |

| Derivative | T-Cell Proliferation | T-Cells | IC50 | 3.7 µg/mL |

High-Throughput Screening Initiatives

High-throughput screening (HTS) has been pivotal in uncovering the therapeutic potential of the this compound scaffold. Notably, the discovery of Ivacaftor (VX-770) , a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, originated from an HTS campaign. nih.govsigmaaldrich.com The initial hit, quinolinone-3-carboxamide 1, was identified in NIH-3T3 cells expressing the F508del-CFTR mutation using a fluorescence-based assay that measured changes in membrane potential. sigmaaldrich.com This discovery paved the way for extensive medicinal chemistry efforts that ultimately led to the development of Ivacaftor. nih.govsigmaaldrich.com

Advanced In Vitro Model Development for Mechanistic Studies

The investigation of this compound derivatives has necessitated the use and development of advanced in vitro models to elucidate their mechanisms of action. The study of CFTR potentiators is a prime example. Initial HTS was conducted in engineered NIH-3T3 cells that stably expressed the F508del-CFTR mutation. sigmaaldrich.com To better mimic the physiological environment and confirm the activity of lead compounds, researchers then utilized human bronchial epithelial (HBE) cells isolated from the bronchi of CF patients carrying the F508del mutation on both alleles. This progression from engineered cell lines to primary human disease cells represents a critical step in model development for mechanistic validation.

Pharmacological Target Validation Approaches (In Vitro and Mechanistic In Vivo)

Validating the molecular targets of these compounds is crucial for their development as therapeutic agents. This has been achieved through a combination of in vitro assays and mechanistic in vivo studies.

Receptor Binding Displacement Studies

Competitive receptor binding assays have been instrumental in validating the targets of this compound derivatives, particularly for G-protein coupled receptors (GPCRs).

A set of derivatives was synthesized and evaluated for their affinity and selectivity toward human cannabinoid receptors (CB1 and CB2) expressed in Chinese hamster ovarian (CHO) cells. These competitive binding experiments used radioligands to determine the affinity (Ki) of the novel compounds. The results indicated that many derivatives were highly selective for the CB2 receptor, with some showing over 100-fold selectivity compared to the CB1 receptor. Subsequent [35S]-GTPγS binding assays confirmed that these selective compounds behave as agonists at the hCB2 receptor.

In a different line of research, the scaffold was explored for its interaction with metabotropic glutamate (B1630785) receptors. This led to the discovery of a potent and highly selective negative allosteric modulator (NAM) for the mGlu2 receptor, VU6001192 , from a series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides. nih.gov The validation involved assessing the compound's ability to inhibit agonist-induced responses in cells expressing mGlu2, while showing no activity at the closely related mGlu3 receptor, thus confirming its selectivity. nih.gov

Functional Assays for Receptor Activation (e.g., GTPγS binding assay)

Derivatives of this compound have been extensively evaluated for their functional activity at cannabinoid receptors, primarily utilizing [35S]-GTPγS binding assays. This type of assay provides a measure of the direct interaction between a G-protein coupled receptor (GPCR), such as the cannabinoid type 2 (CB2) receptor, and its associated G-protein, which is the initial step in receptor activation. ucl.ac.beucl.ac.be The binding of an agonist to the receptor stimulates the exchange of GDP for [35S]-GTPγS on the Gα subunit, and the resulting increase in radioactivity is measured. Conversely, an inverse agonist will decrease the basal [35S]-GTPγS binding, while a neutral antagonist will not affect it. ucl.ac.be

Initial studies on a series of this compound derivatives, characterized by aliphatic or aromatic carboxamide groups at position 3 and an alkyl or benzyl (B1604629) group at position 1, demonstrated that these compounds generally behave as agonists at the human CB2 (hCB2) cannabinoid receptor. ucl.ac.becapes.gov.br For instance, in one study, several derivatives produced a stimulation of [35S]-GTPγS binding ranging from 117% to 137% of the basal level, indicating their agonistic properties. ucl.ac.be

Further pharmacomodulations around the this compound scaffold have revealed a more complex structure-functionality relationship, yielding not only agonists but also antagonists and inverse agonists. ucl.ac.be The functional profile of these derivatives can be significantly influenced by the nature of the substituents on the quinoline (B57606) core. rsc.org For example, in the 4-quinolone-3-carboxamide series, the substitution at the 6-position has been shown to be a critical determinant of functionality. The presence of an isopropyl group at this position can result in an agonist profile, whereas replacing it with a furan-2-yl group can switch the compound's activity to that of an inverse agonist in the GTPγS assay. rsc.org

The strategy of conformational restriction has also been applied to the this compound template, leading to the development of constrained analogues based on a 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold. nih.gov This structural modification was found to increase the binding affinity for the CB2 receptor while maintaining the agonist functional activity, as confirmed by [35S]-GTPγS binding assays. nih.gov

Table 1: Functional Activity of Selected this compound Derivatives at the hCB2 Receptor

| Compound | Functional Activity | Assay Type | Reference |

| Derivatives 14-16, 18, 22-25, 27-35 | Agonist | [35S]-GTPγS binding | ucl.ac.be |

| Derivatives 28-30, 32R | Agonist | [35S]-GTPγS binding | capes.gov.br |

| 6-isopropyl substituted analogue | Agonist | [35S]-GTPγS binding | rsc.org |

| 6-furan-2-yl substituted analogue | Inverse Agonist | [35S]-GTPγS binding | rsc.org |

| Compound 26 (constrained analogue) | Agonist | [35S]-GTPγS binding | nih.gov |

In Vivo Imaging of Target Expression (e.g., PET Radiotracer Development and Evaluation)

The this compound scaffold has served as a promising template for the development of radiotracers for Positron Emission Tomography (PET) imaging of the cannabinoid type 2 (CB2) receptor. researchgate.netethz.ch PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo. acs.org The development of selective CB2 receptor PET radioligands is of significant interest for studying the role of this receptor in various pathological processes, including neuroinflammation. researchgate.netethz.ch

Several derivatives of this compound have been radiolabeled, typically with carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]), and evaluated for their potential as PET tracers. researchgate.netnih.gov An important goal in this development is to create a tracer with high binding affinity and selectivity for the CB2 receptor over the CB1 receptor, along with suitable pharmacokinetic properties for brain imaging. researchgate.net

One such derivative, N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (RS-016), was developed and labeled with carbon-11. researchgate.netethz.ch [11C]RS-016 demonstrated high binding affinity for the CB2 receptor (Ki = 0.7 nM) and excellent selectivity (>10,000-fold) over the CB1 receptor. researchgate.netethz.ch In vitro autoradiography studies using rodent spleen tissue, which has high CB2 receptor expression, showed high specific binding of [11C]RS-016. researchgate.net Furthermore, specific binding was also observed in postmortem spinal cord tissues from patients with amyotrophic lateral sclerosis (ALS). researchgate.net In vivo PET imaging studies in a mouse model of neuroinflammation induced by lipopolysaccharide (LPS) demonstrated higher uptake of [11C]RS-016 in the brain compared to control animals, indicating its ability to image CB2 receptor expression. researchgate.net

Further optimization led to the development of a fluorinated analogue, N-(1-adamantyl)-1-(2-(2-fluoroethoxy)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (RS-126). nih.gov [18F]RS-126 exhibited high specificity for the CB2 receptor both in vitro and in vivo. nih.gov Ex vivo biodistribution studies in rats confirmed the accumulation of [18F]RS-126 in the spleen, with 79% of the uptake being specific to the CB2 receptor. nih.gov Dynamic PET imaging in rats also demonstrated specific binding in the spleen. nih.gov

Table 2: Properties of Selected this compound-based PET Radiotracers

| Radiotracer | Target | Radionuclide | Key Findings | Reference |

| [11C]RS-016 | CB2 Receptor | 11C | High affinity and selectivity for CB2; specific binding in rodent spleen and human ALS spinal cord tissue in vitro; higher uptake in a mouse model of neuroinflammation in vivo. | researchgate.netethz.ch |

| [18F]RS-126 | CB2 Receptor | 18F | High specificity for CB2 in vitro and in vivo; high specific accumulation in rat spleen in ex vivo and in vivo studies. | nih.gov |

Analytical and Characterization Methodologies for Research of 4 Oxo 1,4 Dihydroquinoline 3 Carboxamide

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 4-oxo-1,4-dihydroquinoline-3-carboxamide, enabling researchers to probe its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. For the 4-oxo-1,4-dihydroquinoline core, characteristic signals are observed for the aromatic protons on the quinoline (B57606) ring and the proton at position 2. The amide (CONH₂) protons typically appear as distinct signals, and the N-H proton of the quinolone ring is also observable. For instance, in derivatives, the aromatic protons of the quinoline moiety typically resonate in the downfield region, often between δ 7.5 and 8.9 ppm. chemicalbook.comsfu.ca The proton at C2 of the quinoline ring often appears as a sharp singlet. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. The carbonyl carbon (C=O) at position 4 and the amide carbonyl carbon are typically observed at low field (downfield) in the spectrum. sfu.casid.ir The carbons of the aromatic ring and the quinolone ring appear at characteristic chemical shifts, which are sensitive to the substitution pattern.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive assignments of proton and carbon signals, especially in complex derivatives. nih.gov These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively, confirming the connectivity of the molecular structure. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic-H | 8.92 | s | - |

| Aromatic-H | 8.44 | ddd | 8.1, 1.4, 0.7 |

| Aromatic-H | 7.83 - 7.75 | m | - |

| Aromatic-H | 7.53 | ddd | 8.1, 6.3, 1.8 |

| NH (Quinoline) | 12.40 | s | - |

Data adapted from a representative derivative for illustrative purposes. sfu.ca

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C=O (Ketone) | 177.9 |

| C=O (Amide) | 163.6 |

| Aromatic/Quinolone Carbons | 107.3 - 144.9 |

Data adapted from a representative derivative for illustrative purposes. sfu.ca

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula with a high degree of confidence. sfu.ca This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement from HRMS serves as a definitive confirmation of the synthesized compound's identity, complementing the structural information obtained from NMR. sfu.casid.ir

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the this compound molecule by measuring the vibrations of its chemical bonds.

IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. sid.ir Notable peaks include those corresponding to the N-H stretching vibrations of the amide and the quinolone ring, typically in the range of 3200-3400 cm⁻¹. sid.ir Strong absorption bands are also observed for the carbonyl (C=O) groups. The ketone at C-4 and the amide carbonyl typically show distinct stretching vibrations around 1650-1725 cm⁻¹. sid.irnih.gov Bending vibrations for C=C bonds in the aromatic system are also identifiable. sid.ir

Raman Spectroscopy: While less commonly reported in initial synthesis papers, Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations, which can be weak in IR spectra. For quinoline derivatives, Raman spectroscopy can be used to further probe the vibrations of the carbon skeleton and aromatic rings. nih.gov

Table 3: Typical Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide/Quinoline) | 3220 - 3283 | Stretching vibration |

| C=O Stretch (Ketone) | ~1714 | Stretching vibration |

| C=O Stretch (Amide) | ~1675 | Stretching vibration |

| C=C Stretch (Aromatic) | ~1620 | Stretching vibration |

Data compiled from various sources for illustrative purposes. sid.irnih.gov

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated system of the this compound molecule. The quinolone ring system contains a chromophore that absorbs light in the ultraviolet and visible regions. This technique is often used to monitor the progress of a reaction, as the starting materials, intermediates, and final product will likely have different absorption maxima (λmax). sid.ir For example, a λmax around 310 nm has been reported for the related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO. chemicalbook.com The specific λmax is influenced by the solvent and the substitution pattern on the quinoline ring.

Chromatographic Separations and Purity Assessment in Research (e.g., HPLC)

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating the target compound from unreacted starting materials, byproducts, and other impurities. bldpharm.combldpharm.com The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). By selecting the appropriate column and mobile phase composition, a high degree of separation can be achieved. HPLC is not only used for purification but also as an analytical tool to determine the purity of the final product, often with detection by UV spectroscopy. nih.gov The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. sid.ir A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), which is then placed in a chamber with a solvent. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The separated spots are often visualized under a UV lamp. sid.ir

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, this analysis would reveal exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. google.comnih.gov In the crystal structure of a related compound, N-phenyl-4-oxo-1,4-dihydropyridine-3-carboxamide, molecules were shown to form infinite chains through hydrogen bonds between the dihydropyridine (B1217469) NH group and the C4-carbonyl oxygen atom. nih.gov Similar interactions would be expected to play a key role in the crystal packing of this compound, influencing its physical properties like melting point and solubility.

Future Directions and Research Opportunities

Design of Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Scaffolds

The core this compound structure provides a robust framework that is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological activity and the development of novel therapeutic agents.

One of the most significant advancements has been the design of derivatives as potent inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. nih.gov A notable example is compound 9im , which demonstrated high potency with a dissociation constant (Kd) of 2.7 nM and an IC50 value of 4.0 nM against Axl kinase. nih.gov This compound effectively suppressed the epithelial-mesenchymal transition (EMT) in breast cancer cells, a key process in cancer cell migration and invasion. nih.gov

The adaptability of the scaffold is further highlighted by the development of selective modulators for the cannabinoid receptor 2 (CB2). nih.govnih.gov Researchers have successfully synthesized a series of this compound derivatives that act as potent and selective CB2 receptor agonists. nih.govnih.gov These compounds hold promise for the treatment of inflammatory and neuropathic pain. Molecular modeling studies have elucidated that these derivatives interact with the CB2 receptor through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, the scaffold has been instrumental in the creation of selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). nih.gov By morphing a known quinoline (B57606) series, researchers developed VU6001192 , a potent and highly selective mGlu2 NAM. nih.gov This compound serves as a valuable tool for investigating the biological roles of mGlu2 in the central nervous system. nih.gov

Perhaps the most prominent success story of this scaffold is the development of Ivacaftor (VX-770) , a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. google.com Ivacaftor was discovered through high-throughput screening and subsequent extensive structure-activity relationship (SAR) studies. google.com It functions by increasing the channel open probability of the G551D-mutant CFTR protein, a defect found in a subset of cystic fibrosis patients. google.com

The following interactive table summarizes key examples of novel this compound scaffolds and their biological targets.

| Compound/Series | Target | Biological Activity | Potential Therapeutic Area |

| 9im | Axl kinase | Potent inhibitor (IC50 = 4.0 nM) nih.gov | Cancer |

| Derivatives 28-30, 32R | Cannabinoid Receptor 2 (CB2) | Selective agonists nih.govnih.gov | Inflammation, Neuropathic Pain |

| VU6001192 | Metabotropic Glutamate Receptor 2 (mGlu2) | Selective negative allosteric modulator nih.gov | CNS Disorders |

| Ivacaftor (VX-770) | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Potentiator google.com | Cystic Fibrosis |

| Derivative 14e | Beta-secretase (BACE-1) | Inhibitor (IC50 = 1.89 μM) | Alzheimer's Disease |

| Derivative 13a | Pro-inflammatory Cytokines (IL-6, TNF-α) | Inhibitor of expression capes.gov.br | Acute Lung Injury, Sepsis |

| Compound 21c | c-Met kinase | Potent inhibitor (IC50 = 0.01-0.53 µM) escholarship.org | Cancer |

Multi-Targeted Ligand Design Strategies

The development of single molecules that can modulate multiple targets simultaneously presents an attractive therapeutic strategy for complex diseases. The this compound scaffold is well-suited for the design of such multi-targeted ligands due to its ability to interact with diverse protein families.

A promising area of exploration is the design of dual inhibitors targeting both Axl kinase and the CB2 receptor. Given that both targets are implicated in cancer and inflammation, a dual-action molecule could offer synergistic therapeutic benefits. The known pharmacophores for both Axl and CB2 inhibition, which share the this compound core, could be merged or linked to create a single chemical entity with balanced activity against both targets.

Another approach involves the development of dual kinase inhibitors. For instance, a series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a this compound moiety were designed as potent inhibitors of the c-Met kinase, another important target in cancer therapy. escholarship.org This demonstrates the potential to create multi-kinase inhibitors by strategically modifying the scaffold to interact with the ATP-binding sites of different kinases. The design of compounds that concurrently inhibit Axl and other key oncogenic kinases like VEGFR or EGFR is a logical next step.

Combination Approaches for Enhanced Biological Modulation

The efficacy of this compound derivatives can be significantly enhanced through combination with other therapeutic agents. This approach can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs, thereby reducing potential side effects.

A prime example of a successful combination therapy involves Ivacaftor. While Ivacaftor is effective in patients with gating mutations, its efficacy in patients with the more common F508del mutation is limited when used as a monotherapy. However, when combined with CFTR correctors such as tezacaftor (B612225) and elexacaftor, which address the trafficking defect of the F508del-CFTR protein, a dramatic improvement in clinical outcomes is observed. This triple combination therapy has revolutionized the treatment of cystic fibrosis for a large proportion of patients.

In the realm of oncology, the combination of Axl inhibitors derived from the this compound scaffold with other targeted therapies or conventional chemotherapy holds great promise. For example, combining an Axl inhibitor with an EGFR inhibitor could be a powerful strategy to overcome resistance in non-small cell lung cancer. Similarly, in preclinical models of melanoma, the combination of an imidazole-4-carboxamide, a related heterocyclic compound, with cisplatin (B142131) resulted in a significant reduction in tumor volume. This suggests that this compound-based Axl inhibitors could be used to sensitize tumors to standard-of-care chemotherapies.

Exploration of New Mechanistic Pathways and Undiscovered Biological Targets

While significant progress has been made in identifying the biological targets of this compound derivatives, the full spectrum of their mechanistic pathways and potential cellular interactors remains to be elucidated. Future research in this area could uncover novel therapeutic applications for this versatile scaffold.

One avenue for exploration is the potential of these compounds to act as anti-infective agents beyond their known antibacterial activity. For instance, a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and shown to possess anti-HIV activity, potentially through the inhibition of HIV integrase. This finding opens up a new therapeutic area for this chemical class.

The antibacterial mechanism of quinolones, which involves the inhibition of DNA gyrase and topoisomerase IV, is well-established. However, there may be other, less conventional mechanisms at play that contribute to their antimicrobial effects. Investigating these could lead to the development of new strategies to combat antibiotic resistance.

Unbiased approaches such as phenotypic screening of diverse libraries of this compound derivatives could lead to the identification of compounds with novel biological activities. Subsequent target deconvolution and chemoproteomics studies can then be employed to identify the specific molecular targets responsible for the observed phenotypes. These techniques can help to uncover previously unknown biological targets and mechanistic pathways, thereby expanding the therapeutic potential of this remarkable scaffold.

Q & A

Q. Advanced Research Focus

- In vitro kinase assays : Compound 9im inhibits Axl with IC50 = 4.0 nM and Kd = 2.7 nM, demonstrating >100-fold selectivity across 403 kinases.

- Cell-based models : Suppression of TGF-β1-induced EMT in MDA-MB-231 cells at 100 nM .

- In vivo efficacy : Dose-dependent inhibition of 4T1 breast cancer metastasis in murine models .

How are this compound derivatives utilized in cystic fibrosis transmembrane conductance regulator (CFTR) potentiation?

Advanced Research Focus

Derivatives like VX-770 (Ivacaftor) bind to CFTR’s transmembrane domains, stabilizing the open-channel conformation. Key steps include:

- Electrophysiological assays : Measuring chloride ion flux in HEK293 cells expressing mutant CFTR.

- Pharmacokinetics : Oral bioavailability studies in rats (e.g., t1/2 = 12 hours) .

What strategies improve CB2 receptor affinity via conformational restriction of this compound scaffolds?

Advanced Research Focus

Constrained analogs using a 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold enhance CB2 binding by:

- Reducing rotational freedom : Mimicking bioactive conformations.

- Substituent optimization : Adamantanylmethyl groups at C-6 increase affinity (Ki CB2 = 0.39 nM) and selectivity (CB1/CB2 > 3000) .

How do computational methods guide the rational design of this compound-based therapeutics?

Q. Advanced Research Focus

- Molecular docking : Predicts interactions with targets like CB2 (e.g., hydrogen bonds with Ser273).

- QSAR modeling : Identifies substituents (e.g., tert-butyl at C-6) that enhance potency and selectivity .

- Toggle switch analysis : Evaluates W6.48 conformational changes in GPCR activation .

Why is the carboxamide group at C-3 critical for the bioactivity of this compound derivatives?

Basic Research Focus

The carboxamide serves as a hydrogen bond donor, essential for:

- Target engagement : Binding to kinase ATP pockets (e.g., Axl) or CB2 receptors.

- Structural rigidity : Stabilizing the enolic tautomer of the 4-oxoquinoline core .

What experimental evidence supports the in vivo therapeutic efficacy of this compound derivatives?

Q. Advanced Research Focus

- Colitis models : Oral administration of compound 26 (10 mg/kg) reduces murine colitis symptoms by 70% via CB2 agonism .

- Cancer metastasis : Compound 9im (20 mg/kg, oral) inhibits hepatic metastasis in 4T1 breast cancer xenografts .

How do C-6 substituents influence the functional activity of this compound derivatives at CB2 receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.